molecular formula C25H26FN3O7S B12367744 (1R,9R)-Exatecan mesylate

(1R,9R)-Exatecan mesylate

Cat. No.: B12367744
M. Wt: 531.6 g/mol
InChI Key: BICYDYDJHSBMFS-AKYVXKJQSA-N
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Description

(1R,9R)-Exatecan mesylate is a synthetic derivative of camptothecin, a natural alkaloid extracted from the Chinese tree Camptotheca acuminata. This compound is known for its potent antitumor activity and is primarily used in cancer research and treatment. It functions as a topoisomerase I inhibitor, interfering with DNA replication in cancer cells, leading to cell death.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,9R)-Exatecan mesylate involves multiple steps, starting from camptothecin. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups to the camptothecin structure.

    Esterification: Formation of ester bonds to modify the hydroxylated camptothecin.

    Mesylation: Introduction of the mesylate group to enhance solubility and stability.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Utilized for controlled reaction conditions.

    Purification: Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,9R)-Exatecan mesylate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties.

Scientific Research Applications

(1R,9R)-Exatecan mesylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying topoisomerase I inhibition.

    Biology: Investigated for its effects on cellular processes and DNA replication.

    Medicine: Explored as a potential therapeutic agent for various cancers, including lung, breast, and ovarian cancers.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of (1R,9R)-Exatecan mesylate involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication. By stabilizing the topoisomerase I-DNA complex, it prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. The molecular targets include the topoisomerase I enzyme and the DNA replication machinery.

Comparison with Similar Compounds

Similar Compounds

    Irinotecan: Another camptothecin derivative used in cancer treatment.

    Topotecan: A topoisomerase I inhibitor with similar mechanisms of action.

    Camptothecin: The parent compound from which (1R,9R)-Exatecan mesylate is derived.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to other camptothecin derivatives. Its potent antitumor activity and ability to overcome drug resistance make it a valuable compound in cancer research and therapy.

Properties

Molecular Formula

C25H26FN3O7S

Molecular Weight

531.6 g/mol

IUPAC Name

(10R,23R)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m1./s1

InChI Key

BICYDYDJHSBMFS-AKYVXKJQSA-N

Isomeric SMILES

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O

Origin of Product

United States

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